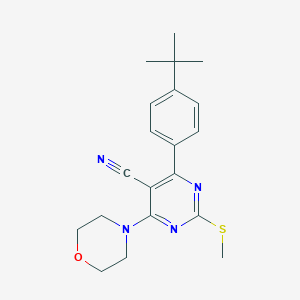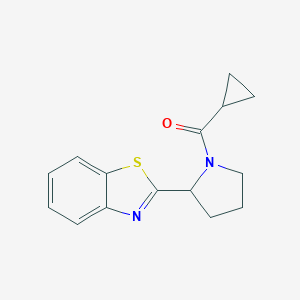
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as DTT-205 and belongs to the class of pyrazole carboxamides.
Wirkmechanismus
The mechanism of action of DTT-205 is not fully understood. However, it has been suggested that it may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, DTT-205 may reduce inflammation and pain.
Biochemical and Physiological Effects
DTT-205 has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential neuroprotective effects. In a study conducted on rats, DTT-205 was found to improve cognitive function and reduce oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DTT-205 is its potential therapeutic applications in the treatment of various diseases. Additionally, it has been shown to exhibit low toxicity in animal models. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
Future research on DTT-205 should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in the treatment of various diseases. Additionally, studies should be conducted to investigate its pharmacokinetics and pharmacodynamics in humans.
Synthesemethoden
DTT-205 is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process begins with the condensation of 2,4-dimethoxybenzaldehyde and 4-methoxyphenylhydrazine to form 2,4-dimethoxyphenylhydrazone. The hydrazone is then reacted with 3-bromo-1,1-dioxo-tetrahydrothiophene to form the corresponding thienyl hydrazone. The final step involves the cyclization of the thienyl hydrazone with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to form DTT-205.
Wissenschaftliche Forschungsanwendungen
DTT-205 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C23H25N3O6S |
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H25N3O6S/c1-30-17-6-4-15(5-7-17)21-13-20(25-26(21)16-10-11-33(28,29)14-16)23(27)24-19-9-8-18(31-2)12-22(19)32-3/h4-9,12-13,16H,10-11,14H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
JAGWRGLXOWBGEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![4-(4-Tert-butylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B256189.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)


![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)
![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)